3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
Description
3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a heterocyclic compound featuring a fused triazolo-thiazin core. The bicyclic system comprises a 1,2,4-triazole ring condensed with a 1,3-thiazine ring, forming a six-membered sulfur-containing heterocycle. The 3-position of the triazolo-thiazin is substituted with a propanamide group bearing a phenyl moiety.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(8-7-11-5-2-1-3-6-11)15-13-16-17-14-18(13)9-4-10-20-14/h1-3,5-6H,4,7-10H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINBNGZKPWOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-1,2,4-Triazole-3-Thiol Derivatives
A widely adopted method involves reacting 4-amino-4H-1,2,4-triazole-3-thiol with α,ω-dielectrophiles. For instance, treatment with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C induces cyclization, forming the thiazine ring while concurrently establishing the triazole-thiazine fusion. Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 4-Amino-triazole-3-thiol | 1,3-Dibromopropane, DMF, 80°C, 12h | 72–78 |
This route ensures regioselectivity due to the nucleophilic sulfur’s preferential attack on the terminal bromide, followed by intramolecular cyclization.
Oxidative Cyclization of Thiosemicarbazides
Alternative approaches utilize thiosemicarbazide precursors. Heating 3-(2-bromoethyl)thiosemicarbazide with hydrazine hydrate in ethanol under reflux generates the triazole ring, followed by sulfur-assisted cyclization to form the thiazine moiety. This method avoids harsh solvents but requires precise stoichiometric control to prevent oligomerization.
Side-Chain Introduction: 3-Phenylpropanamide Functionalization
The propanamide side chain is introduced via nucleophilic acyl substitution on the triazolo-thiazin-3-amine intermediate.
Synthesis of 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid is activated using thionyl chloride (SOCl₂) in chloroform under reflux. Infrared spectroscopy monitoring confirms complete conversion when the carbonyl stretch shifts from ~1700 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride).
Amide Bond Formation
The acyl chloride reacts with triazolo-thiazin-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction at 0°C, achieving yields of 85–90%.
| Parameter | Optimization Data |
|---|---|
| Solvent | DCM > THF > EtOAc (higher polarity reduces byproducts) |
| Base | TEA (superior to pyridine) |
| Temperature | 0°C (prevents N-acyl rearrangement) |
Integrated One-Pot Synthesis
Recent protocols combine core formation and side-chain functionalization in a single pot to streamline production. A sequential approach involves:
-
Generating the triazolo-thiazin-3-amine via cyclocondensation.
-
Direct addition of 3-phenylpropanoyl chloride without intermediate isolation.
This method reduces purification steps and improves overall yield to 68–73% but requires stringent moisture control to prevent hydrolysis.
Analytical Validation and Characterization
Critical quality control metrics for the target compound include:
-
Spectroscopic Data :
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may yieldtriazolo[3,4-c] isomers. Employing microwave-assisted synthesis at 100°C for 20 minutes suppresses isomerization by favoring kinetic control.
Purification Difficulties
Silica gel chromatography (EtOAc/hexane, 1:1) effectively separates the target compound from unreacted amine or acyl chloride byproducts. Recrystallization from ethanol/water (3:1) enhances purity to pharmacopeial standards.
Scalability and Industrial Relevance
Pilot-scale batches (500 g) using continuous flow reactors demonstrate:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Crystallographic Data
A detailed analysis of the crystallographic data reveals that the compound exhibits a triclinic crystal system with specific lattice parameters. For instance, the bond lengths and angles are consistent with those observed in similar structures, indicating stable interactions within the molecule .
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and thiazine compounds possess significant antimicrobial properties. Research has shown that 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide exhibits promising activity against various bacterial strains. This suggests its potential use as an antibacterial agent in pharmaceutical formulations .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation but could provide insights into new cancer therapies .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that triazole derivatives can modulate inflammatory pathways, suggesting that this compound may serve as an effective anti-inflammatory agent. This could be particularly beneficial in treating chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a leading pharmaceutical university, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at various concentrations compared to control groups. This supports its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
A research group focused on novel anticancer agents explored the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings highlight its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism by which 3-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo-thiazin core differentiates this compound from widely studied triazolo-thiadiazoles (five-membered sulfur-nitrogen heterocycles). Key structural analogs include:
| Compound Name | Core Structure | Substituents at Key Positions | Key Structural Features |
|---|---|---|---|
| Target Compound | Triazolo-thiazin | 3-phenylpropanamide at triazole N3 | Six-membered thiazine ring |
| KA39 (Triazolo-thiadiazole derivative) | Triazolo-thiadiazole | 2,5-dinitrophenyl at position 6 | Five-membered thiadiazole ring |
| 4-Methoxy derivative (BK48052) | Triazolo-thiazin | 4-methoxybenzamide at triazole N3 | Methoxy group enhances polarity |
| 4-Fluoro derivative | Triazolo-thiazin | 4-fluorobenzamide at triazole N3 | Fluorine improves metabolic stability |
Key Observations :
- Substituents like phenyl (target compound) vs. methoxy (BK48052) or nitro (KA39) modulate lipophilicity and electronic properties, influencing pharmacokinetics .
Pharmacological Activity Comparison
Anticancer Activity
Triazolo-thiadiazoles, such as KA39, exhibit potent anticancer activity. For example, KA39 demonstrated GI50 values of 0.5–2.1 μM against colorectal and prostate cancer cell lines (Table 1) .
Table 1: Pharmacological Data for Selected Analogs
| Compound Name | Biological Activity | GI50 (μM) | Molecular Target |
|---|---|---|---|
| KA39 | Anticancer (Colorectal/Prostate) | 0.5–2.1 | Microtubule disruption |
| Target Compound | Not reported | N/A | Hypothesized heparanase inhibition |
| BK48052 | Research intermediate | N/A | N/A |
Enzyme Inhibition
Triazolo-thiadiazoles, such as HTP and ITP, are heparanase inhibitors with IC50 values in the low micromolar range, critical for antimetastatic activity . The triazolo-thiazin scaffold (e.g., 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)phenol) has been explored for metallo-β-lactamase inhibition, though the target compound’s enzyme-binding profile remains uncharacterized .
Physicochemical Properties
*Estimated based on structural analogs due to lack of direct data.
Biological Activity
3-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C14H16N4OS
- Molecular Weight : 288.37 g/mol
- CAS Number : 946300-54-5
| Property | Value |
|---|---|
| Molecular Weight | 288.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds containing the triazole and thiazine moieties exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its efficacy against various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of triazoles and thiazines possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar compounds exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 250 µg/mL against several tested strains .
Antidiabetic Potential
Recent studies have explored the potential of triazole derivatives as α-glucosidase inhibitors, which are crucial in managing postprandial blood glucose levels:
- A related compound was noted for its low cytotoxicity in HEK-293 cells and potential for oral bioavailability, suggesting a promising application in diabetes management .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The triazole ring may interact with enzyme active sites or cellular receptors.
- The thiazine component could contribute to the modulation of inflammatory pathways or microbial resistance mechanisms.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives based on the triazole-thiazine framework and evaluated their biological activities. The results indicated significant antimicrobial effects with some derivatives showing promising antidiabetic activity .
- Crystallographic Studies : Structural analysis revealed that the compound maintains a coplanar arrangement between the triazole and thiadiazine rings, which may influence its biological interactions .
Q & A
Q. How can high-throughput screening (HTS) be adapted for discovering novel analogs?
- Methodological Answer: Use diversity-oriented synthesis (DOS) libraries with varied substituents at the 3- and 6-positions. Screen against target panels (e.g., kinase inhibitors, GPCRs) using fluorescence polarization or AlphaScreen assays. Prioritize hits with IC50 < 1 µM and selectivity indices >10 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
